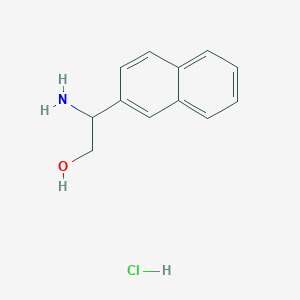
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C12H14ClNO. It is a derivative of ethanolamine, where the ethyl group is substituted with a naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride typically involves the reaction of 2-naphthylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Naphthalene-2-carboxylic acid or naphthalene-2-aldehyde.
Reduction: 2-Amino-2-(naphthalen-2-yl)ethane.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The naphthalene ring provides hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the hydrochloride group.
Ethanolamine: A simpler structure without the naphthalene ring.
2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol: Another naphthalene derivative with different substitution patterns.
Uniqueness
2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride is unique due to its combination of a naphthalene ring with an ethanolamine backbone. This structure provides distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
2-amino-2-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H |
Clé InChI |
QPTWDCRGZBLELM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


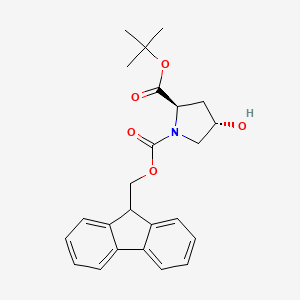
![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
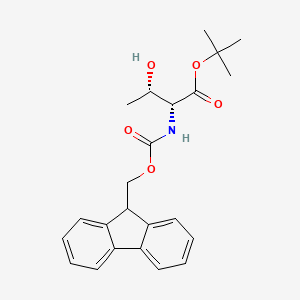

![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)
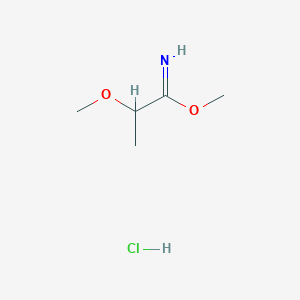

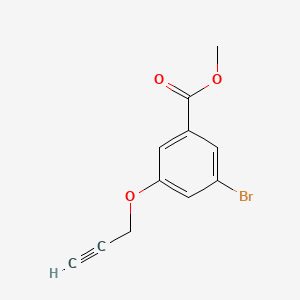
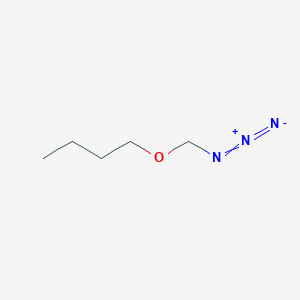

![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)

![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
